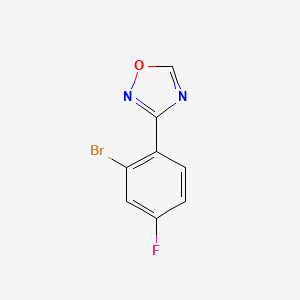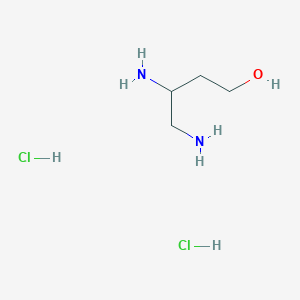
Propargyl beta-D-lactopyranoside heptaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl beta-D-lactopyranoside heptaacetate is a chemical compound with the molecular formula C21H26O11. It is a derivative of beta-D-lactopyranoside, where the hydroxyl groups are acetylated, and a propargyl group is attached. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl beta-D-lactopyranoside heptaacetate can be synthesized through the acetylation of propargyl beta-D-lactopyranoside. The process involves the reaction of propargyl beta-D-lactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl beta-D-lactopyranoside heptaacetate undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The acetyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of beta-D-lactopyranoside with hydroxyl groups.
Substitution: Formation of derivatives with various functional groups attached to the lactopyranoside ring.
Wissenschaftliche Forschungsanwendungen
Propargyl beta-D-lactopyranoside heptaacetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential therapeutic agent or as a precursor for drug development.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of propargyl beta-D-lactopyranoside heptaacetate involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and labeling studies. The acetyl groups can be hydrolyzed to release the active beta-D-lactopyranoside, which can interact with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propargyl beta-D-glucopyranoside heptaacetate
- Propargyl beta-D-mannopyranoside heptaacetate
- Propargyl beta-D-galactopyranoside heptaacetate
Uniqueness
Propargyl beta-D-lactopyranoside heptaacetate is unique due to its specific propargyl and acetyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in click chemistry and bioconjugation applications .
Eigenschaften
Molekularformel |
C29H38O18 |
|---|---|
Molekulargewicht |
674.6 g/mol |
IUPAC-Name |
[4,5-diacetyloxy-6-prop-2-ynoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3 |
InChI-Schlüssel |
NXVPJXKDYQZVDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)


![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)




